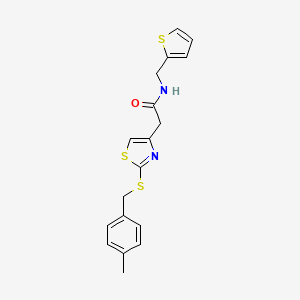
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of thiazole compounds and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Research has also indicated that benzothiazole derivatives, including those with functionalities similar to the compound , exhibit antioxidant properties. A study focused on benzothiazole-isothiourea derivatives demonstrated their potential in scavenging free radicals, an essential attribute that contributes to their protective effects against oxidative stress-induced damage. This antioxidant activity is particularly relevant in the context of reducing the toxicity associated with various pathological conditions, including acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Optoelectronic Applications Furthermore, thiazole-based compounds have found applications beyond biomedical research, extending into the field of optoelectronics. The synthesis and characterization of thiazole-containing monomers, such as N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide, have led to the development of conducting polymers with promising optoelectronic properties. These materials are of interest for their potential use in various electronic devices, highlighting the versatility of thiazole derivatives in scientific research (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS3/c1-13-4-6-14(7-5-13)11-23-18-20-15(12-24-18)9-17(21)19-10-16-3-2-8-22-16/h2-8,12H,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYELYPZBHRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

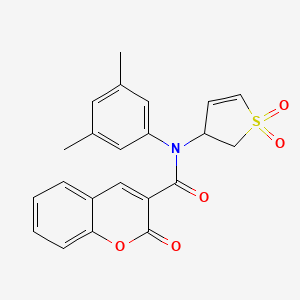

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)
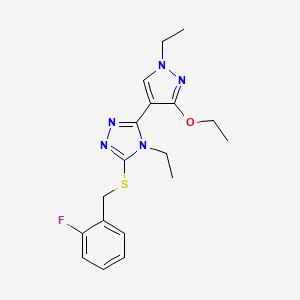

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)


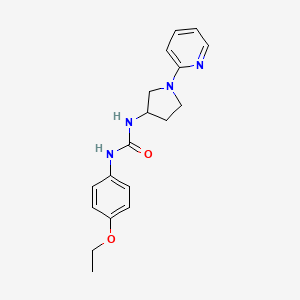
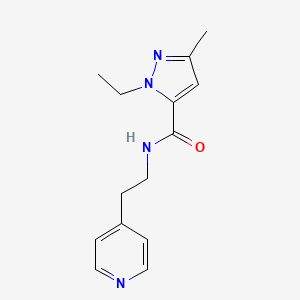
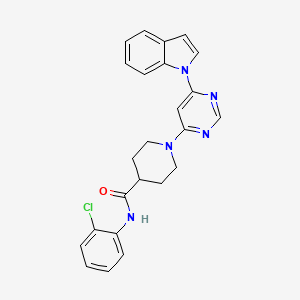
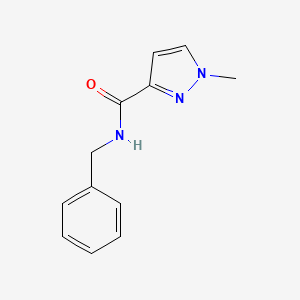
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)